An In-depth Technical Guide to 6-Amino-2-chlorobenzothiazole: Chemical Properties and Structure
An In-depth Technical Guide to 6-Amino-2-chlorobenzothiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to 6-Amino-2-chlorobenzothiazole. This compound is a significant intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals, making a thorough understanding of its characteristics essential for its application in research and development.[1][2]
Chemical and Physical Properties
6-Amino-2-chlorobenzothiazole is a solid, appearing as a white to pale cream or light brown to yellow powder.[1][3][4][5] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 95-24-9 | [6][7][8] |
| Molecular Formula | C₇H₅ClN₂S | [3][4][6][7] |
| Molecular Weight | 184.65 g/mol | [7][8] |
| Melting Point | 155-157 °C | [3] |
| 199-201 °C (lit.) | ||
| 196.5-200.5 °C | [4] | |
| Boiling Point | 337.3 ± 15.0 °C (Predicted) | [3] |
| Density | 1.532 g/cm³ | [3] |
| pKa | 2.09 ± 0.10 (Predicted) | [3] |
| Appearance | Light brown to yellow Solid | [3] |
| White to pale cream | [4] | |
| InChI | 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | [3][6] |
| InChIKey | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [3][6] |
| SMILES | NC1=NC2=CC=C(Cl)C=C2S1 | [4] |
Chemical Structure
The formal IUPAC name for this compound is 6-chloro-1,3-benzothiazol-2-amine .[4][7] It consists of a bicyclic structure where a benzene ring is fused to a thiazole ring. An amino group is attached at position 2 of the thiazole ring, and a chlorine atom is substituted at position 6 of the benzene ring.
Caption: 2D structure of 6-Amino-2-chlorobenzothiazole.
Experimental Protocols
The synthesis of 6-Amino-2-chlorobenzothiazole can be achieved through several methods. Below are detailed protocols for two common synthetic routes.
Synthesis from 4-Chloroaniline
This method involves the reaction of 4-chloroaniline with potassium thiocyanate and bromine in glacial acetic acid.
Methodology:
-
Dissolve 4-chloroaniline (1.0 equivalent) in glacial acetic acid.[9]
-
Add potassium thiocyanate (2.0 equivalents) to the solution and stir the mixture.[9]
-
Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.[9]
-
Add the bromine solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.[9]
-
After the addition is complete, continue stirring the mixture for several hours.[9]
-
Pour the reaction mixture into hot water, which causes the hydrochloride salt of the product to precipitate.[9]
-
Filter the precipitate and neutralize it to obtain 2-amino-6-chlorobenzothiazole.[9]
Synthesis from 4-Chlorophenylthiourea
This protocol utilizes the cyclization of 4-chlorophenylthiourea in the presence of sulfuryl chloride.
Methodology:
-
Suspend 4-chlorophenylthiourea in chlorobenzene with stirring.[10]
-
Add sulfuryl chloride uniformly to the suspension over approximately 3 hours, maintaining the temperature between 40-45 °C.[10]
-
Once the resulting gas evolution ceases, remove the chlorobenzene from the thick suspension via steam distillation.[10]
-
The remaining suspension contains 2-amino-6-chlorobenzothiazolium chloride. Adjust the pH to 8 using a 25% ammonia solution.[10]
-
This neutralization causes the crude product to agglomerate. Isolate the product by decantation and drying.[10]
Characterization Methods
The identity and purity of synthesized 6-Amino-2-chlorobenzothiazole are typically confirmed using a variety of analytical techniques. Available data indicates the use of:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for structural elucidation.[13][14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6][7][16]
-
UV/Visible Spectroscopy: To study its electronic absorption properties.[6][17]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 6-Amino-2-chlorobenzothiazole, based on the protocols described.
Caption: Generalized workflow for synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 3. 2406-90-8 CAS MSDS (2-Chlorobenzothiazo-6-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Amino-6-chlorobenzothiazole, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]
- 7. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]
- 12. 2-Amino-6-chlorobenzothiazole (95-24-9) IR Spectrum [chemicalbook.com]
- 13. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR [m.chemicalbook.com]
- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-AMINO-6-CHLOROBENZOTHIAZOLE HYDROCHLORIDE(61827-71-2) 1H NMR [m.chemicalbook.com]
- 16. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]
- 17. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

